[1,1'-Biphenyl]-3,4'-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-formylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGOKCIGYXXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Biphenyl Derivatives As Functional Organic Building Blocks in Contemporary Chemistry
Biphenyl (B1667301) derivatives are a significant class of organic compounds that serve as versatile building blocks in modern chemistry. Their structural framework, characterized by two interconnected phenyl rings, provides a rigid yet conformationally flexible backbone that can be readily functionalized. This adaptability allows for the tuning of their electronic, steric, and physical properties, making them indispensable in a variety of applications. researchgate.net
The utility of biphenyls extends across numerous fields. They are key precursors in the manufacturing of dyes, agrochemicals, and liquid crystals. researchgate.net In medicinal chemistry, the biphenyl moiety is a common structural motif in a range of pharmacologically active compounds. Furthermore, their ability to form stable, extended π-conjugated systems makes them valuable in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). wikipedia.org The capacity to introduce various functional groups onto the biphenyl core allows chemists to design and synthesize molecules with specific properties tailored for a desired application. researchgate.net
Significance of Dicarbaldehyde Functionalities in Supramolecular and Polymeric Systems
The presence of two aldehyde groups, known as dicarbaldehyde functionality, on a molecule provides reactive sites for the construction of larger, more complex chemical architectures. These functionalities are particularly important in the fields of supramolecular chemistry and polymer science. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.comtaylorandfrancis.com The aldehyde groups can participate in reversible reactions, such as the formation of imines with primary amines, which is a common strategy for the self-assembly of intricate supramolecular cages and other discrete structures. rsc.org
In polymer synthesis, dicarbaldehydes act as crucial monomers or cross-linking agents. They can react with other difunctional or polyfunctional monomers to form a variety of polymers, including polyimines, polyesters, and polyacetals. whiterose.ac.ukresearchgate.net The specific placement of the dicarbaldehyde groups on a rigid aromatic scaffold like biphenyl (B1667301) can lead to polymers with enhanced thermal stability and specific mechanical properties. smolecule.com For instance, dialdehyde (B1249045) monomers are utilized in various polymerization reactions, including aldol, Tishchenko, and Baylis-Hillman reactions, to create polymers with well-defined structures and properties. whiterose.ac.uk The reactivity of the aldehyde groups allows for the formation of strong covalent bonds, leading to the creation of robust and stable polymeric materials. rsc.org
Historical Development of Biphenyl Based Linkers in Porous Material Synthesis
Precursor Synthesis Strategies for Biphenyl Scaffolds
The foundational step in synthesizing this compound is the creation of the biphenyl scaffold. This is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, which form the carbon-carbon bond between two phenyl rings.
Transition-metal-catalyzed cross-coupling reactions are the cornerstone of biphenyl synthesis due to their efficiency and tolerance of a wide range of functional groups. rsc.orgnih.gov The Suzuki-Miyaura, Stille, Negishi, and Ullmann reactions are among the most powerful methods for this transformation. rsc.orgresearchgate.net
The Suzuki-Miyaura coupling is arguably the most utilized method for forming C-C bonds, including the biphenyl linkage. gre.ac.ukharvard.edulibretexts.org Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids, and the use of environmentally benign boron-containing byproducts. youtube.com For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction of 3-formylphenylboronic acid with 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) or, conversely, 4-formylphenylboronic acid with 3-halobenzaldehyde. rsc.org The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst like palladium acetate, and requires a base such as sodium or potassium carbonate. rsc.orgrsc.org
The Stille coupling utilizes organotin reagents and offers the advantage of being largely insensitive to the presence of water or air. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.orgNegishi coupling , employing organozinc reagents, is another powerful tool known for its high reactivity and selectivity. rsc.org The Ullmann reaction , one of the older methods, typically involves the copper-mediated coupling of two aryl halides and has seen a resurgence with improved catalytic systems that allow for milder reaction conditions. rsc.orgresearchgate.net
Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Mild conditions, high functional group tolerance, low toxicity of byproducts. harvard.eduyoutube.com | Potential for protodeboronation of boronic acid. harvard.edu |
| Stille | Organostannane | Pd complexes | Insensitive to air/moisture, broad substrate scope. rsc.org | Toxicity and difficulty in removing organotin byproducts. rsc.org |
| Negishi | Organozinc | Pd or Ni complexes | High reactivity, excellent chemo- and regioselectivity. rsc.org | High sensitivity of organozinc reagents to air and moisture. rsc.org |
| Ullmann | Aryl halide | Cu or Ni complexes | Useful for symmetrical biphenyls, can be cost-effective. researchgate.net | Often requires harsh conditions (high temperatures), limited to certain substrates. rsc.org |
An alternative strategy involves the synthesis of a biphenyl precursor, such as 3,4'-dimethylbiphenyl, followed by the introduction of the aldehyde functionalities. This two-step approach can be advantageous if the precursor is readily available.
The most common method for converting methyl groups on an aromatic ring to aldehydes is through oxidation. This can be achieved using a variety of oxidizing agents. For instance, the oxidation of dimethylbiphenyl isomers to their corresponding dicarboxylic acids is a known industrial process, which can be stopped at the dialdehyde (B1249045) stage under controlled conditions. google.com
Another powerful technique is directed C-H functionalization, which allows for the selective introduction of functional groups at specific positions, guided by a directing group (DG). researchgate.netresearchgate.net For introducing aldehyde groups (a process known as formylation), a directing group on the biphenyl scaffold can guide a transition metal catalyst to a specific C-H bond. researchgate.net While often focused on ortho-functionalization, recent advances have enabled meta-selective functionalization through the design of specialized templates. researchgate.net Classical formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are also options, but they are generally only applicable to electron-rich aromatic systems and may suffer from a lack of regioselectivity with substituted biphenyls. orgsyn.org
Direct Synthesis Routes to this compound
Direct synthesis routes predominantly rely on the cross-coupling of two specifically functionalized benzene (B151609) derivatives, as outlined in section 2.1.1. The Suzuki-Miyaura reaction represents one of the most efficient pathways for this direct construction. gre.ac.uklibretexts.org A typical procedure would involve coupling an aryl halide (e.g., 4-bromobenzaldehyde) with an arylboronic acid MIDA ester (e.g., 3-formylphenylboronic acid MIDA ester) using a palladium catalyst and a base in a suitable solvent system. rsc.org
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired this compound product, particularly in cross-coupling reactions. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: While simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are effective, the use of specialized phosphine (B1218219) ligands, such as SPhos or JohnPhos, or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, especially for less reactive aryl chlorides. rsc.orgharvard.eduyoutube.com
Base: The choice of base is critical for the transmetalation step in the Suzuki reaction. libretexts.org Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. rsc.orgmdpi.com The strength and solubility of the base can influence reaction rates and yields.
Solvent: Suzuki reactions are often performed in biphasic solvent systems, such as toluene (B28343)/water or dioxane/water, which can facilitate the reaction between organic-soluble and water-soluble components. harvard.edu
Temperature and Reaction Time: While many modern catalytic systems operate efficiently at room temperature or with gentle heating (e.g., 40-80 °C), reaction times must be optimized to ensure complete conversion without promoting side reactions or product decomposition. youtube.comrsc.org
Table 2: Example of Parameter Optimization in Suzuki-Miyaura Coupling
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Base | K₂CO₃ vs. NaHCO₃ vs. KOH | K₂CO₃ often provides excellent yields, while others may be less effective depending on the substrate. | rsc.org |
| Catalyst Loading | 0.1 mol% to 1 mol% | Lowering catalyst loading is desirable for cost and sustainability, but may require longer reaction times or be less effective for challenging substrates. | rsc.org |
| Solvent | Toluene/Water, Dioxane/Water, DMF | The solvent system affects the solubility of reactants and catalyst, influencing reaction kinetics. Aqueous systems are favored for green chemistry. | harvard.educhemicalbook.com |
| Reaction Time | 0.5h to 2.5h | Yield increases with time up to a certain point, after which it may plateau or decrease due to degradation. | rsc.org |
Transitioning the synthesis of this compound from laboratory scale to industrial production presents several challenges. mdpi.com This compound and its isomers are important linkers for creating advanced materials like Covalent Organic Frameworks (COFs). mdpi.comnih.gov Large-scale synthesis necessitates a focus on cost-effectiveness, safety, and efficiency.
Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. For biphenyl dicarbaldehyde synthesis, this could involve using flow chemistry reactors instead of batch reactors. Flow chemistry can offer better control over reaction temperature and time, leading to higher yields and purity. The use of heterogeneous or encapsulated catalysts, such as polyurea microencapsulated palladium (Pd EnCat), simplifies product purification as the catalyst can be easily removed by filtration and potentially recycled, which is a significant advantage in large-scale operations. rsc.org
Green Chemistry Principles in the Synthesis of Biphenyl Dicarbaldehydes
Applying green chemistry principles to the synthesis of this compound is essential for sustainable chemical manufacturing. Key considerations include:
Atom Economy: Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, generally have high atom economy.
Use of Safer Solvents: A major focus has been on replacing traditional organic solvents like DMF or toluene with greener alternatives. Water is a highly desirable solvent for its safety, low cost, and environmental benefits, and many modern Suzuki coupling protocols are designed to be performed in aqueous media. researchgate.netrsc.orgrsc.org
Catalyst Efficiency and Recycling: The development of highly efficient catalysts that can operate at very low loadings (in the ppm range) reduces costs and waste associated with precious metals like palladium. rsc.org Furthermore, the use of heterogeneous or recyclable catalysts aligns with green chemistry goals by simplifying purification and reducing metal waste. researchgate.netrsc.org
Energy Efficiency: Optimizing reactions to proceed at lower temperatures, ideally room temperature, significantly reduces the energy consumption of the process. rsc.org
By integrating these principles, the synthesis of biphenyl dicarbaldehydes can be made more environmentally friendly and economically viable.
Aldehyde Group Reactivity in Condensation Reactions
The aldehyde moieties in biphenyl dicarbaldehydes are electrophilic centers that readily react with nucleophiles. Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water, are a hallmark of their chemistry.
The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a robust and widely utilized transformation. researchgate.net This reaction proceeds through a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net In the case of biphenyl dicarbaldehydes, the presence of two aldehyde groups allows for the formation of dimeric or polymeric structures when reacted with diamines.
The formation of Schiff bases from aromatic aldehydes is a reversible process and can be influenced by factors such as pH and the electronic nature of both the aldehyde and the amine. core.ac.ukacs.org For instance, the reaction of 1,3-benzenedicarbaldehyde with the branched tetramine (B166960) 'tren' readily produces a cage-shaped macrobicyclic compound through the formation of six C=N bonds. acs.org Similar reactivity is expected for this compound.
The table below summarizes examples of Schiff base formation using various biphenyl dicarbaldehyde derivatives.
| Biphenyl Dicarbaldehyde Derivative | Amine Reactant | Product Type | Reference |
| Benzene-1,4-dicarboxaldehyde | Ethane-1,2-diamine | Linear Schiff base | scirp.org |
| Benzene-1,4-dicarboxaldehyde | Propane-1,2-diamine | Linear Schiff base | scirp.org |
| [1,1'-Biphenyl]-4,4'-dicarbaldehyde | Butylamine | Schiff base | researchgate.net |
| 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508) | Ethylenediamine | Salen-type ligand | ossila.com |
The Knoevenagel condensation is another important reaction of aldehydes, involving the reaction with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgalfa-chemistry.com This reaction leads to the formation of a new carbon-carbon double bond. The product is often an α,β-unsaturated ketone or a related conjugated system. wikipedia.org
Biphenyl dicarbaldehydes can undergo Knoevenagel condensation to produce a variety of functionalized derivatives. For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is also a relevant transformation. wikipedia.orgorganic-chemistry.org
The following table presents examples of Knoevenagel condensation reactions involving biphenyl dicarbaldehyde derivatives.
| Biphenyl Dicarbaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |
| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |
| Aromatic aldehydes | Malonic acid | Piperidine | α,β-Unsaturated dicarbonyls | alfa-chemistry.com |
Potential for Ortho-Hydroxyl Group Participation (where applicable to derivatives like 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde)
The presence of hydroxyl groups ortho to the aldehyde functionalities, as seen in derivatives like 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, introduces unique reactivity pathways. These hydroxyl groups can actively participate in the reactions of the adjacent aldehydes, leading to the formation of specific and stable structures.
A prime example of ortho-hydroxyl group participation is the formation of Salen-type ligands. These are tetradentate Schiff base ligands that are highly effective in coordinating with metal ions. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a common precursor for the synthesis of Salen-type covalent organic frameworks (COFs). ossila.com The reaction with a diamine, such as ethylenediamine, results in a polymeric organic framework with repeating Salen units. ossila.comrscf.ru
These Salen-COFs possess tetradentate sites that can chelate a variety of metal centers, leading to the formation of stable metal-organic frameworks (MOFs). ossila.comrscf.ru The resulting complexes have shown potential applications in catalysis. For example, a bimetallic two-dimensional COF based on 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and a porphyrin has been utilized for electrocatalytic oxygen evolution reactions. ossila.com
The synthesis of polymeric nickel-salen complexes has been approached through a two-step process: first, the formation of a polymeric organic salen-type framework via polycondensation of a bis-aldehyde with a bis-amine, followed by metalation with a nickel salt. rscf.ru
In Schiff bases derived from o-hydroxy aromatic aldehydes, an intramolecular hydrogen bond is typically formed between the phenolic hydroxyl group and the imine nitrogen. This can lead to a tautomeric equilibrium between the enol-imine and keto-amine forms due to intramolecular proton transfer. aip.orgscispace.commjcce.org.mk
The position of this equilibrium is influenced by various factors, including the substituents on the aromatic rings and the nature of the solvent. scispace.comsonar.ch In many o-hydroxy aryl Schiff bases, the enol-imine form is more stable in solution, while the keto-amine form can be favored in the solid state. aip.org The proton transfer process is often accompanied by a change in the electronic and geometric structure of the molecule, which can be observed through spectroscopic techniques like NMR and IR. aip.orgnih.gov This phenomenon is crucial for understanding the photophysical properties, such as photochromism and thermochromism, observed in these compounds. aip.org
Post-Synthetic Modification Strategies Utilizing this compound-Derived Structures
Structures derived from biphenyl dicarbaldehydes, particularly covalent organic frameworks (COFs), are amenable to post-synthetic modification (PSM). PSM allows for the introduction of new functional groups or the alteration of existing ones within the pre-formed framework, expanding their potential applications. rsc.orgsci-hub.sersc.org
Several PSM strategies have been developed for COFs, including:
Metalation: The incorporation of metal ions into the framework through coordination with ligand sites, such as the imine linkages in Schiff base COFs. sci-hub.se
Covalent Modification: The formation of new covalent bonds with pendant functional groups within the COF structure. rsc.org
Linkage Conversion: The chemical transformation of the bonds that form the framework itself. rsc.org
Building Block Exchange: The replacement of entire building blocks within the COF, leading to a framework-to-framework transformation. rsc.org
These modifications can be used to tune the properties of the material, such as its porosity, stability, and catalytic activity. rsc.orgsemanticscholar.org For example, the hydroxyl groups in a COF can be reacted with glycidol, and the resulting alkyl hydroxyl functionalities can serve as anchor points for further functionalization. researchgate.net
Chemical Transformations within Pre-formed Frameworks
The aldehyde functionalities of this compound are particularly well-suited for post-synthetic modification (PSM) within porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). While direct studies on frameworks constructed from this compound are limited, the reactivity of analogous biphenyl-dicarbaldehyde derivatives provides significant insight into its potential transformations.
The primary chemical transformation involves the reaction of the aldehyde groups with amine-containing reagents to form imine linkages (Schiff bases). This reaction is widely employed in the post-synthetic modification of frameworks containing free amine groups on their organic linkers. For instance, MOFs constructed with ligands like 2-amino-[1,1′-biphenyl]-4,4′-dicarboxylic acid can be modified by introducing aldehyde-containing molecules. The reverse scenario, where a framework is built using an aldehyde-functionalized linker and subsequently modified, is also a key strategy.
A key application of this reactivity is in the precise tuning of the chemical and physical properties of frameworks. For example, the introduction of new functional groups via imine formation can alter the framework's porosity, gas sorption selectivity, and catalytic activity. Research on related systems demonstrates that the efficiency of these post-synthetic modifications is high, often proceeding to completion under mild conditions.
The following table summarizes representative transformations involving biphenyl-dicarbaldehyde analogues within frameworks, which can be extrapolated to predict the reactivity of this compound.
| Framework Type | Biphenyl-dicarbaldehyde Analogue | Reagent | Transformation | Application |
| MOF (UiO-67 type) | 2-amino-[1,1′-biphenyl]-4,4′-dicarboxylic acid based MOF | 4-formylbenzonitrile | Imine formation | Altered framework functionality |
| COF | 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde | Ethylenediamine | Salen-type ligand formation | Metal coordination, catalysis |
| COF | 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-3,5-dicarbaldehyde) | Diamine linkers | Imine-linked COF formation | Photocatalysis |
Surface Functionalization of Materials Incorporating the Compound
The aldehyde groups of this compound also serve as reactive handles for the covalent attachment of this molecule to the surfaces of various materials, thereby imparting new functionalities. This surface functionalization is a powerful technique for creating hybrid materials with tailored properties.
One common approach involves the reaction of the aldehyde groups with surface-grafted amines. Materials such as silica, polymers, and even other frameworks can be pre-functionalized with amine groups, which can then readily react with this compound to form stable imine bonds. This process effectively anchors the biphenyl unit to the surface.
The exposed second aldehyde group on the now surface-bound biphenyl moiety remains available for further chemical transformations. This allows for the sequential, layer-by-layer construction of complex surface architectures. For example, the remaining aldehyde can be used to immobilize enzymes, catalysts, or other functional molecules, creating a multifunctional surface.
The table below outlines potential surface functionalization strategies using this compound based on the known reactivity of aldehydes.
| Substrate Material | Surface Functional Group | Reaction with this compound | Resulting Surface Functionality | Potential Application |
| Silica (SiO₂) | Amine (-NH₂) | Imine formation | Biphenyl-aldehyde surface | Chromatography, sensing |
| Polymer | Amine (-NH₂) | Imine formation | Biphenyl-aldehyde surface | Biocompatible coatings, drug delivery |
| Carbon Nanotubes | Amine (-NH₂) | Imine formation | Biphenyl-aldehyde surface | Enhanced composite materials |
While specific research detailing the surface functionalization of materials with this compound is not extensively documented, the foundational chemistry of aldehyde reactions on surfaces is well-established, providing a clear roadmap for its potential applications in this area.
1,1 Biphenyl 3,4 Dicarbaldehyde As a Versatile Building Block in Porous Organic Materials
Design Principles for Covalent Organic Frameworks (COFs) Utilizing [1,1'-Biphenyl]-3,4'-dicarbaldehyde
The unique unsymmetrical nature of this compound, with aldehyde groups at the 3 and 4' positions of the biphenyl (B1667301) unit, offers distinct design possibilities compared to its more common symmetrical isomers, such as [1,1'-Biphenyl]-4,4'-dicarbaldehyde. This asymmetry can be leveraged to construct COFs with intricate topologies and pore environments.
Construction of Two-Dimensional (2D) COFs via Schiff Base Linkages
Two-dimensional COFs are typically formed through the condensation of planar building blocks to create extended, layered structures. cd-bioparticles.net The Schiff base reaction, a reversible condensation between an aldehyde and an amine, is a prevalent method for synthesizing crystalline and chemically stable COFs. nih.gov In the context of this compound, its two aldehyde functionalities can react with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), to form imine-linked 2D frameworks.
The unsymmetrical nature of the dicarbaldehyde linker introduces a lower degree of symmetry in the resulting framework compared to COFs constructed from C2-symmetric linkers. This can lead to the formation of heteropore structures, where pores of different sizes and shapes coexist within the same framework. acs.org For instance, the reaction of an unsymmetrical linker with a C3-symmetric amine could theoretically result in a 2D lattice with a more complex and less predictable pore geometry than the typical hexagonal or rhombic pores seen with symmetrical linkers. mdpi.com
Engineering Three-Dimensional (3D) COFs with this compound
The synthesis of 3D COFs requires the use of non-planar, or 3D, building blocks to extend the framework in all directions. acs.org While this compound itself is a relatively planar molecule, it can be combined with tetrahedral or other 3D amine-containing monomers to construct 3D frameworks. bucknell.edu The rotational freedom around the biphenyl linkage and the newly formed imine bonds can allow for the formation of complex, interpenetrated, or non-interpenetrated 3D topologies. mdpi.com
A key strategy in designing 3D COFs is the use of "pre-locked" or rigid linkers to prevent the collapse of the porous structure upon solvent removal. researchgate.net The specific geometry of this compound could influence the packing and stability of the resulting 3D framework. The unsymmetrical substitution pattern may lead to a frustrated packing that could either enhance or hinder the formation of a stable, porous 3D network.
Tailoring Pore Architectures and Hierarchical Porosity in COFs
The precise control over pore size and functionality is a hallmark of COF chemistry. researchgate.net The use of this compound as a building block offers a pathway to creating hierarchical porosity, which is the presence of multiple levels of pore sizes within a single material. This is highly desirable for applications in catalysis and separation, as it can facilitate mass transport of reactants and products. chinesechemsoc.org
By combining this compound with other linkers of different lengths and geometries in a mixed-linker approach, it is possible to fabricate COFs with tunable pore size distributions. acs.org This strategy has been successfully employed with symmetrical biphenyl dicarbaldehydes to create dual-pore and even triple-pore COFs. acs.orgmdpi.com The introduction of the unsymmetrical 3,4'-isomer would add another layer of complexity and control over the resulting pore architecture.
Applications of this compound-Derived COFs
The unique structural features of COFs derived from this compound make them promising candidates for a range of applications, particularly in catalysis and electrocatalysis. The ability to introduce functional groups and metal sites into the porous framework allows for the design of highly active and selective catalysts.
Advanced Catalysis and Electrocatalysis
COFs have been successfully employed as platforms for heterogeneous catalysis. rhhz.net Their high surface area and ordered pore structures provide a high concentration of accessible active sites. For instance, metal nanoparticles or organocatalytic moieties can be incorporated into the COF framework either during or after synthesis. nih.gov The unsymmetrical pore environment that could be created using this compound may offer unique advantages in asymmetric catalysis, where the precise orientation of substrates and catalytic sites is crucial. mdpi.com
In electrocatalysis, conductive COFs are sought after for applications in energy conversion and storage, such as fuel cells and batteries. ccspublishing.org.cn The incorporation of redox-active units and the creation of efficient charge transport pathways are key design considerations. While there is a lack of specific data on COFs from this compound, the principles of designing catalytic and electrocatalytic COFs are well-established with related structures.
Oxygen Evolution Reaction (OER) Mechanisms in Bimetallic COFs
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Bimetallic catalysts, where two different metals work in synergy, have shown great promise in enhancing OER activity. rsc.org COFs provide an ideal platform for creating bimetallic catalysts with well-defined and isolated active sites. rsc.org
The mechanism of OER in bimetallic systems often involves one metal center facilitating the adsorption of water or hydroxide (B78521) ions, while the second metal center promotes the formation of O-O bonds. The specific arrangement of the metal centers within the COF is therefore critical. While direct experimental evidence for OER catalysis in a COF derived from this compound is not yet available, we can look to related bimetallic systems to understand the potential. For example, a COF synthesized from 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508) and a porphyrin has been used for electrocatalytic oxygen evolution, demonstrating the viability of biphenyl-based COFs in this application. ossila.com The introduction of two different metal ions into the pores of a COF derived from this compound could lead to a synergistic enhancement of OER activity. The unsymmetrical nature of the pores might allow for the precise positioning of two different metal species in close proximity, facilitating the key steps of the OER mechanism.
Below is a table summarizing the OER performance of some bimetallic metal-organic frameworks (MOFs), which are analogous to COFs, to provide context for the potential performance of a bimetallic COF derived from this compound.
| Catalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co-Fe MOF (2:1) | 310 | 53 | rsc.org |
| Co-Fe/Ni@HPA-MOF | 320 | 58 | researchgate.net |
| CoNi (1:1)-MOF | 265 | - | researchgate.net |
This table presents data for bimetallic MOFs as a reference for the potential performance of bimetallic COFs.
Photocatalytic Hydrogen Peroxide Production in COFs
Covalent Organic Frameworks (COFs) have shown significant promise as photocatalysts for the environmentally friendly production of hydrogen peroxide (H₂O₂) from water and oxygen. ossila.com The efficiency of these materials often hinges on the strategic design of their building blocks to optimize light absorption, charge separation, and catalytic activity.
While direct reports on the use of this compound for this specific application are scarce, studies on closely related biphenyl dicarbaldehyde derivatives highlight the potential of this class of molecules. For instance, a three-dimensional COF constructed from 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-3,5-dicarbaldehyde), a C3 symmetric ligand with multiple biphenyl dicarbaldehyde units, has been shown to stabilize photoinduced donor-acceptor radical pairs, leading to a remarkable hydrogen peroxide synthesis rate of 3324 μmol/g·h. ossila.com
Furthermore, vinylene-linked COFs, synthesized through the Knoevenagel condensation of monomers like 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, have been developed for photocatalytic H₂O₂ evolution. nih.gov These materials exhibit semiconducting properties and their performance can be significantly enhanced by compositing them with ammonium (B1175870) ions, which improves their photoelectric properties and strengthens proton conductivity. nih.gov This enhancement resulted in an over eightfold increase in photocatalytic H₂O₂ production. nih.gov
These examples underscore the utility of the biphenyl dicarbaldehyde core in constructing COFs with tailored electronic and structural properties for efficient photocatalytic hydrogen peroxide generation. The specific substitution pattern of this compound could offer unique advantages in tuning the electronic structure and morphology of the resulting COFs for this important application.
Heterogeneous Catalysis of Organic Transformations
Covalent Organic Frameworks (COFs) serve as robust platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential to incorporate catalytically active sites. rsc.orgacs.org The biphenyl dicarbaldehyde moiety is a valuable building block in this context, enabling the synthesis of COFs capable of catalyzing various organic transformations.
For example, a COF synthesized from 4′,4′″,4′″″-nitrilotris([1,1′-biphenyl]-4-carbaldehyde) has demonstrated efficacy as a photocatalyst for the cross-dehydrogenative coupling reaction and the asymmetric α-alkylation of aldehydes when integrated with a chiral co-catalyst. ossila.com This highlights the potential of biphenyl-based COFs in facilitating complex organic reactions under visible light.
In another instance, a porphyrin-based COF utilizing 4,4'-biphenyldialdehyde as a linker, in conjunction with a palladium catalyst, has been employed for Suzuki-coupling reactions. acs.org The resulting material exhibited high catalytic activity for the reaction between bromoarenes and arylboronic acids under mild conditions. acs.org
The versatility of the biphenyl dicarbaldehyde unit allows for the design of COFs with specific functionalities. For instance, the imine linkages formed upon condensation with amine co-monomers can themselves act as basic catalytic sites. While specific studies employing this compound in heterogeneous catalysis are not extensively documented, the examples of its isomers and derivatives strongly suggest its potential for creating bespoke catalysts for a wide array of organic transformations.
Gas Adsorption and Separation Technologies
The ordered and porous nature of COFs makes them highly attractive for gas adsorption and separation applications. The ability to tailor the pore size and surface chemistry of COFs by selecting appropriate building blocks is a key advantage in this field.
While direct experimental data on the gas adsorption properties of COFs synthesized from this compound is limited, related studies on its isomers provide valuable insights. For instance, a 3D COF membrane (COF-320) fabricated using 4,4'-biphenyldicarboxaldehyde (B1328761) linkers has shown promise in gas separation, exhibiting selectivity for hydrogen (H₂) with a high permeance. This suggests that the biphenyl core contributes to the creation of robust frameworks with specific gas transport properties.
Furthermore, a COF constructed from the more complex 4',4''',4'''''-nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) (B3000202) has been investigated for its carbon dioxide (CO₂) uptake. ossila.com The resulting material, HAT-NTBCA-COF, demonstrated a CO₂ uptake of 6.0 wt% at 273 K. ossila.com
These examples underscore the potential of biphenyl dicarbaldehyde-based COFs in gas adsorption and separation. The specific geometry of this compound could lead to COFs with unique pore structures and selectivities for different gases. Further research in this area is warranted to fully explore its capabilities.
Sensing and Detection Mechanisms in COF Architectures
Luminescent Covalent Organic Frameworks (COFs) are emerging as a promising class of materials for chemical sensing applications due to their high porosity, large surface area, and the ability to incorporate responsive fluorophores. rsc.org The design of the COF, including the choice of building blocks, is crucial for achieving high sensitivity and selectivity towards target analytes.
While there is a lack of specific reports on the use of this compound in COF-based sensors, studies on related structures demonstrate the potential of the biphenyl scaffold in this area. For example, a one-dimensional COF synthesized from a functionalized 1,1':3',1''-terphenyl-4,4''-dicarbaldehyde, a V-shaped linker related to biphenyl dicarbaldehyde, has been developed for the ratiometric fluorescent detection of chromium(III) ions.
The inherent fluorescence of the biphenyl unit can be modulated by the introduction of different functional groups or by the interaction with analytes within the COF pores. The asymmetric nature of this compound could lead to the formation of COFs with unique photophysical properties and specific binding sites, making them potentially suitable for the development of novel sensors. Further research is needed to explore the sensing capabilities of COFs derived from this specific building block.
Coordination Chemistry of this compound in Metal-Organic Frameworks (MOFs)
In the realm of Metal-Organic Frameworks (MOFs), the dicarboxylate form of this compound, namely [1,1'-Biphenyl]-3,4'-dicarboxylic acid, plays a crucial role as a bridging ligand. The geometry and connectivity of this linker dictate the resulting structure and properties of the MOF.
Bridging Ligand Role in MOF Assembly
The assembly of Metal-Organic Frameworks (MOFs) relies on the coordination of metal ions or clusters with organic bridging ligands. ossila.com Biphenyl-dicarboxylic acids, the oxidized counterparts of biphenyl-dicarbaldehydes, are widely employed as linkers due to their rigidity and ability to form robust and porous frameworks. evitachem.com
The specific arrangement of the carboxylic acid groups on the biphenyl core is a determining factor in the final architecture of the MOF. For instance, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid acts as a bridging ligand to connect metal centers, forming MOFs with applications in gas storage and catalysis. evitachem.com Similarly, the use of 4'-(1H-imidazo[4,5-f] ossila.comossila.comphenanthrolin-2-yl)-[1,1'-biphenyl]-3-carboxylic acid as a bridging ligand in conjunction with a pillaring dicarboxylic acid has led to the formation of 3D pillared lanthanide MOFs. otago.ac.nzotago.ac.nz
While direct studies on MOFs constructed from [1,1'-Biphenyl]-3,4'-dicarboxylic acid are not prevalent in the reviewed literature, the principles of MOF design suggest that its asymmetric nature would lead to the formation of non-centrosymmetric or chiral frameworks. This could be particularly interesting for applications in enantioselective separations and catalysis. The flexibility of the biphenyl linkage, allowing for some degree of rotation, combined with the specific coordination vectors of the 3- and 4'-carboxylate groups, would give rise to unique network topologies.
Structural Diversity and Topology in Biphenyl-Dicarbaldehyde Based MOFs
The structural diversity of Metal-Organic Frameworks (MOFs) is a direct consequence of the interplay between the coordination geometry of the metal centers and the length, rigidity, and connectivity of the organic linkers. acs.org Biphenyl-dicarboxylate linkers, derived from the corresponding dicarbaldehydes, are known to generate a wide array of MOF structures with varying dimensionalities and topologies. acs.org
The isomeric form of the biphenyl-dicarboxylate linker has a profound impact on the resulting MOF architecture. For example, the use of different dihydroxy-functionalized biphenyl dicarboxylic acid isomers can lead to the formation of structures ranging from 1D chains to 2D layers and 3D frameworks. acs.org Furthermore, the presence of additional coordinating groups on the biphenyl scaffold can influence the final topology.
The choice of metal ion and the use of ancillary ligands also contribute to the structural diversity. For instance, the reaction of biphenyl-dicarboxylates with different metal(II) ions in the presence of various N-donor co-ligands has been shown to produce a series of coordination polymers with distinct structural features, including interpenetrated networks. acs.org
Although specific examples of MOFs constructed from [1,1'-Biphenyl]-3,4'-dicarboxylic acid are not extensively reported, the principles of reticular chemistry suggest that its unique geometry would favor the formation of novel topologies. The non-linear arrangement of the carboxylate groups could lead to complex and potentially chiral framework structures, offering opportunities for the development of new functional materials.
Computational Design and Predictive Modeling for Framework Assembly
The synthesis of porous organic materials, such as Covalent Organic Frameworks (COFs), is significantly enhanced by computational design and predictive modeling. These tools allow for the in silico exploration of potential structures, enabling researchers to forecast the topology, porosity, and other properties of a framework before undertaking its synthesis. This is particularly valuable when using building blocks like this compound, whose asymmetric nature introduces complexities not present with more symmetrical linkers.
Computational modeling in the context of framework assembly serves as a form of "reticular chemistry" in the digital realm, guiding the strategic selection of monomers to achieve a desired outcome. rsc.org The process begins with the fundamental geometry of the building blocks. This compound is a C2-symmetric linear linker. According to established topological principles for 2D COFs, the combination of linkers with different symmetries dictates the resulting network topology. rsc.org For instance, combining a C2-symmetric linker like this compound with a C3-symmetric trigonal node (e.g., 1,3,5-tris(4-aminophenyl)benzene) is predicted to form a hexagonal honeycomb (hcb) topology. rsc.org Similarly, reacting it with a D2h-symmetric vertex can theoretically produce frameworks with either sql (square) or kgm (kagome) topologies. acs.org
Density Functional Theory (DFT) is a cornerstone of predictive modeling for these materials. nih.govdoi.org DFT calculations are employed to perform geometry optimization of potential framework structures, determining the most energetically favorable arrangements of the constituent molecules. These calculations help predict bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings of the biphenyl unit, which significantly influences the planarity and stacking of the 2D layers. Molecular mechanics and other simulation methods can then be used to model the interlayer stacking, such as eclipsed (AA) or staggered (AB) arrangements. The relative total energy of different stacking models is calculated to predict the most stable 3D structure. acs.org
For example, in studies of COFs made from the related symmetric linker, [1,1′-biphenyl]-4,4′-dicarbaldehyde (BPDA), molecular mechanics calculations were used to determine that an AA stacking model was energetically favored, leading to the successful prediction of a dual-pore structure. acs.org This predictive power is directly transferable to frameworks based on this compound, allowing for the estimation of key material properties.
Table 1: Predicted Properties of a Hypothetical COF (Tri-Biph-COF) from the reaction of 1,3,5-Tris(4-aminophenyl)benzene and this compound based on Computational Modeling
| Parameter | Predicted Value (AA Stacking) | Predicted Value (AB Stacking) | Computational Method |
| Topology | Honeycomb (hcb) | Honeycomb (hcb) | Reticular Chemistry Principles |
| Pore Size (Å) | ~13.5 | ~12.8 | Geometry Optimization (DFT) |
| Stacking Energy (kJ/mol) | -150 | -165 | Molecular Mechanics |
| Predicted BET Surface Area (m²/g) | ~1450 | ~1300 | Grand Canonical Monte Carlo |
| Predicted Pore Volume (cm³/g) | ~0.85 | ~0.78 | Grand Canonical Monte Carlo |
| Note: The data presented are hypothetical values derived from computational models of analogous systems and serve to illustrate the predictive capabilities of these methods. Actual experimental values may vary. |
Furthermore, computational methods can simulate the analytical characterization of the designed material. Pore size distributions, for instance, can be calculated from simulated nitrogen adsorption isotherms using methods like Quenched Solid-State Density Functional Theory (QSDFT). rsc.org This allows for a direct comparison between the predicted properties of a hypothetical material and the experimental data of a synthesized one, providing a powerful feedback loop for refining both synthetic strategies and computational models. rsc.org
Molecular dynamics (MD) simulations also offer insights into the dynamic behavior of the framework, including its flexibility and stability during solvent removal or guest uptake, which are critical for the material's practical applications. unige.chresearchgate.net By combining these computational techniques, researchers can build a comprehensive in silico profile of a target material derived from this compound. This predictive blueprint guides the rational design and synthesis of advanced porous organic materials with tailored structures and functions, minimizing trial-and-error experimentation and accelerating the discovery of new materials. nih.gov
Advanced Structural and Mechanistic Characterization of Materials Incorporating 1,1 Biphenyl 3,4 Dicarbaldehyde
X-ray Diffraction Techniques for Crystal Structure Elucidation (Single Crystal and Powder)
X-ray diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. Both single-crystal XRD and powder XRD (PXRD) are employed to characterize frameworks synthesized using biphenyl (B1667301) derivatives.
Powder X-ray diffraction (PXRD) is used to assess the phase purity and crystallinity of bulk materials. The experimental PXRD pattern of a synthesized material is compared with a simulated pattern derived from single-crystal data to confirm that the bulk sample consists of the desired crystalline phase. rsc.org Variable temperature PXRD (VTPXRD) studies are also conducted to evaluate the thermal stability of the framework, ensuring the crystalline structure remains intact upon heating. acs.org For example, VTPXRD has been used to confirm that a framework structure is stable up to 350 °C. acs.org
| Technique | Information Obtained | Application Example | Citation |
|---|---|---|---|
| Single-Crystal XRD | Precise atomic coordinates, bond lengths, bond angles, 3D crystal structure. | Elucidation of a 3D channel structure in a porous MOF. | acs.org |
| Powder XRD (PXRD) | Phase purity, crystallinity, and structural integrity of bulk material. | Confirmation of high phase purity by matching with simulated patterns. | rsc.org |
| Variable Temperature PXRD (VTPXRD) | Thermal stability of the crystalline framework. | Demonstrated framework stability up to 350 °C. | acs.org |
Spectroscopic Methods for Probing Linkage Formation and Electronic States (e.g., Solid-State NMR, FTIR, UV-Vis)
Spectroscopic techniques are vital for confirming the formation of covalent linkages and for investigating the electronic properties of the resulting materials.
Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic vibrational modes of functional groups. In the context of materials synthesized from [1,1'-Biphenyl]-3,4'-dicarbaldehyde, FTIR can confirm the formation of imine linkages through the appearance of a C=N stretching band, and the disappearance of the aldehyde C=O and amine N-H stretching bands of the precursors. For related biphenyl-based materials, FTIR has been used to confirm the presence of carboxylic acid and trifluoromethyl groups.
Solid-state nuclear magnetic resonance (NMR) spectroscopy , particularly 13C cross-polarization/magic angle spinning (CP/MAS) NMR, provides detailed information about the local chemical environment of carbon atoms in the solid state. rsc.org This technique can definitively confirm the formation of the desired covalent bonds within the framework. rsc.org High-resolution 1H MAS NMR can also be employed, especially when dealing with diluted or highly mobile protons. mdpi.com
UV-Vis spectroscopy is used to study the electronic transitions within the material. The absorption spectra can reveal information about the extent of π-conjugation and the formation of donor-acceptor interactions within the framework. uni-muenchen.de For example, in vinylene-linked covalent organic frameworks (COFs), varying the donor moieties was shown to precisely regulate the light-harvesting, optical-bandgap, and charge-transfer properties.
Microscopy Techniques for Morphological and Nanoscale Structural Analysis (e.g., SEM, TEM)
Microscopy techniques are essential for visualizing the morphology and nanoscale structure of the synthesized materials.
Scanning electron microscopy (SEM) provides images of the material's surface morphology, revealing details about particle shape, size, and aggregation. For instance, SEM imaging of a Ni-BPDC-MOF revealed an interconnected nanoplate morphology with feature sizes of approximately 500 nm. nih.gov
Transmission electron microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure, including the porous network and crystalline domains of the material. nankai.edu.cn High-resolution TEM (HRTEM) can even provide direct imaging of the crystal lattice.
| Technique | Information Obtained | Application Example | Citation |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size. | Observed interconnected nanoplate structure in a Ni-BPDC-MOF. | nih.gov |
| Transmission Electron Microscopy (TEM) | Internal structure, porous network, and crystalline domains. | Visualization of nanoparticles. | nankai.edu.cn |
Gas Sorption Analysis for Pore Characteristics and Surface Area Determination (e.g., BET)
Gas sorption analysis is crucial for characterizing the porosity of materials, a key property for applications in gas storage and separation. Nitrogen adsorption-desorption isotherms are typically measured at 77 K.
The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material from the nitrogen adsorption data. nih.gov The shape of the isotherm provides information about the pore structure; a type-I isotherm is indicative of a microporous material, while a type-IV isotherm with a hysteresis loop suggests the presence of mesopores. acs.orgnih.gov For example, a Ni-BPDC-MOF exhibited a type-IV isotherm with a BET surface area of 311.99 m²/g. nih.gov In another case, a fluorinated MOF showed a type-I isotherm with a much higher BET surface area of 1450 m²/g. acs.org
The pore size distribution can be calculated using methods like the Barrett-Joyner-Halenda (BJH) model, which provides information on the distribution and average size of the pores within the material. nih.gov
Thermal Analysis for Framework Stability (e.g., TGA)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the synthesized frameworks. The material is heated at a constant rate in a controlled atmosphere (typically nitrogen), and the weight loss is monitored as a function of temperature.
TGA curves reveal the temperatures at which solvent molecules are removed and at which the framework begins to decompose. acs.orgrsc.org For example, TGA of a Ni-BPDC-MOF showed that the framework was stable after the initial loss of solvent molecules. nih.gov In another study of a fluorinated MOF, TGA showed an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stability of the framework before its eventual decomposition at higher temperatures. acs.org
Electrochemical Characterization for Catalytic Performance Evaluation
For materials designed for electrochemical applications, such as catalysis or energy storage, a range of electrochemical techniques are employed to evaluate their performance. These measurements are typically conducted in a three-electrode system. nih.gov
Techniques such as cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are used to assess the capacitive properties of materials for supercapacitor applications. nih.gov For catalytic applications, such as the oxygen evolution reaction (OER), the catalytic activity is evaluated by measuring parameters like the overpotential required to achieve a certain current density. For instance, a COF incorporating a related dihydroxy-biphenyl-dicarbaldehyde ligand was used to create a bimetallic two-dimensional polymer for electrocatalytic oxygen evolution, demonstrating a high turnover frequency. ossila.comElectrochemical impedance spectroscopy (EIS) can provide insights into the charge transfer kinetics at the electrode-electrolyte interface. nih.gov
Theoretical and Computational Investigations of 1,1 Biphenyl 3,4 Dicarbaldehyde Derivatives and Their Frameworks
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For [1,1'-Biphenyl]-3,4'-dicarbaldehyde, DFT studies are crucial for understanding its fundamental properties, which in turn dictate its behavior in larger assemblies.
A key structural feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens. DFT calculations can accurately predict this equilibrium geometry. For substituted biphenyls, the nature and position of the substituents significantly influence this angle. In the case of this compound, the aldehyde groups can engage in intramolecular interactions that further affect the conformation.
Table 1: Calculated Electronic Properties of Biphenyl Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Biphenyl | -6.25 | -0.55 | 5.70 |
| 4,4'-Biphenyldicarbaldehyde | -6.89 | -2.54 | 4.35 |
| This compound | -6.95 | -2.60 | 4.35 |
Note: The values in this table are representative and based on typical DFT calculations for similar compounds. Actual values may vary depending on the level of theory and basis set used.
Molecular Dynamics Simulations for Understanding Framework Dynamics and Guest-Host Interactions
Once this compound is incorporated as a linker into a framework material like a COF or MOF, its dynamic behavior and interactions with guest molecules become critical. Molecular dynamics (MD) simulations are the primary computational tool for exploring these aspects.
MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the framework's flexibility, thermal stability, and response to external stimuli. For frameworks built from biphenyl-based linkers, a key dynamic feature is the rotational motion of the phenyl rings around the central C-C bond. This "breathing" or "breathing-like" motion can significantly impact the pore size and shape of the material, which in turn affects its properties for gas storage and separation. nih.gov
Furthermore, MD simulations are invaluable for studying guest-host interactions. By introducing guest molecules (e.g., gases, solvents, or pollutants) into the simulated framework, researchers can investigate:
Adsorption sites and energies: Identifying the preferential locations for guest binding within the pores.
Diffusion pathways and barriers: Understanding how guest molecules move through the framework.
Framework response to guest loading: Observing how the framework structure changes upon adsorption of guest molecules.
These simulations can predict the selectivity of a framework for different guests, a crucial factor in applications like carbon capture and purification. The specific arrangement of the aldehyde groups in this compound can create specific binding pockets that enhance interactions with certain guest molecules.
Computational Design of Novel Framework Architectures and Linker Modifications
Computational methods are increasingly used not just to understand existing materials but also to design new ones with desired properties. For frameworks based on this compound, computational design can explore several avenues.
One approach is to use computational screening to identify the most promising building blocks to be combined with the dicarbaldehyde linker to form stable and porous frameworks. By computationally assembling different combinations of linkers and nodes, researchers can predict the resulting topology, porosity, and stability of the hypothetical frameworks. rsc.orguni-muenchen.de This pre-synthesis prediction saves significant experimental effort by focusing on the most promising candidates.
Another powerful strategy is the in silico modification of the this compound linker itself. By computationally introducing different functional groups at various positions on the biphenyl core, it is possible to systematically study their impact on the resulting framework's properties. For instance, adding electron-donating or electron-withdrawing groups can tune the electronic properties for applications in catalysis or sensing. unicam.it Similarly, introducing bulkier groups can alter the pore environment and steric interactions.
Table 2: Predicted Impact of Linker Modification on Framework Properties
| Linker Modification | Predicted Effect on Framework | Potential Application |
| Addition of -OH groups | Increased hydrophilicity, potential for hydrogen bonding | Selective adsorption of polar molecules |
| Addition of -NO2 groups | Enhanced electron-accepting character | Gas separation, sensing |
| Addition of -CH3 groups | Increased steric hindrance, modified pore size | Fine-tuning of molecular sieving |
| Extension with a third phenyl ring | Increased pore size, modified electronic properties | Large molecule separation, catalysis |
Prediction of Reactivity and Reaction Mechanisms within Confined Framework Environments
The pores of COFs and MOFs can act as nanoreactors, where the confined environment can influence chemical reactions in unique ways. The aldehyde groups of this compound are reactive functionalities that can participate in post-synthetic modifications or catalytic cycles.
Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to study reaction mechanisms within these confined spaces. In a QM/MM approach, the reactive site (e.g., the aldehyde group and the reacting molecules) is treated with a high level of quantum mechanical theory, while the rest of the framework is modeled using classical molecular mechanics. This hybrid approach allows for the accurate simulation of bond-breaking and bond-forming processes within a large and complex environment.
For frameworks constructed from this compound, computational studies could predict:
The mechanism of post-synthetic modification: For example, the conversion of the aldehyde groups to other functionalities.
The catalytic activity of the framework: If the framework is designed to be a catalyst, simulations can elucidate the reaction pathway, identify transition states, and calculate activation barriers. The specific stereochemistry of the biphenyl linker can impose shape selectivity on the catalyzed reaction.
The influence of the pore environment: The confinement and the chemical nature of the pore walls can stabilize transition states or intermediates, leading to enhanced reaction rates and selectivities compared to the same reaction in solution.
Through these theoretical and computational investigations, a comprehensive understanding of this compound and its derivatives can be achieved, guiding the rational design and synthesis of novel functional materials with tailored properties for a wide range of applications.
Future Research Directions and Outlook in Biphenyl Dicarbaldehyde Chemistry
Exploration of Novel Reaction Pathways for Functionalization
The two aldehyde groups of [1,1'-Biphenyl]-3,4'-dicarbaldehyde offer a rich platform for chemical modification. While classical aldehyde reactions are applicable, future research will focus on selective and sequential functionalization to create complex, multifunctional molecules.
Key research avenues include:
Selective Aldehyde Transformations: Developing protocols for the selective reaction of one aldehyde group over the other. This could be achieved by exploiting the subtle differences in their electronic environments (the 4'-position being more electronically coupled to the second phenyl ring). This selective reactivity would enable the stepwise introduction of different functional units, a crucial step for creating sophisticated molecular systems.
Core-Focused Functionalization: Beyond the aldehyde groups, the biphenyl (B1667301) core itself can be functionalized. Electrophilic substitution reactions, such as nitration or halogenation, could introduce new groups onto the aromatic rings, although the directing effects of the existing formyl groups would need to be carefully considered.
Palladium-Catalyzed Cross-Coupling: The biphenyl scaffold can participate in further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to extend the conjugated system or attach other functional moieties. This allows for the synthesis of highly complex, multi-component systems built upon the this compound framework.
A comparative look at potential reactions highlights the versatility of this compound.
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents & Conditions | Potential Outcome | Research Focus |
|---|---|---|---|
| scienceCondensation | Amines, hydrazines, hydroxylamines | Formation of imines (Schiff bases), hydrazones, oximes | Building blocks for COFs, MOFs, and functional polymers. mdpi.comossila.com |
| local_fire_departmentOxidation | Strong oxidants (e.g., KMnO₄, HNO₃) | Conversion of aldehydes to carboxylic acids ([1,1'-Biphenyl]-3,4'-dicarboxylic acid) | Precursor for polyesters, polyamides, and MOFs. ontosight.ai |
| add_reactionWittig/Horner-Wadsworth-Emmons | Phosphorus ylides/phosphonate carbanions | Conversion of aldehydes to alkenes | Extending conjugation for optoelectronic materials. |
| shareSuzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst, base | Functionalization of the biphenyl core (if halogenated precursors are used) | Synthesis of complex, multi-aryl structures. chemicalbook.com |
Development of Advanced Synthetic Methodologies for Tunable Frameworks
The demand for crystalline porous materials like Covalent Organic Frameworks (COFs) has surged due to their applications in gas storage, catalysis, and sensing. The asymmetric nature of this compound makes it an exciting candidate for constructing COFs with novel topologies and pore environments that are inaccessible with symmetrical C2-symmetric linkers like its 4,4'-isomer. mdpi.comrsc.org
Future development will hinge on:
Topological Innovation: Combining the C2-asymmetric this compound with linkers of different symmetries (e.g., C3-symmetric amines) could lead to the formation of unprecedented framework topologies. mdpi.com This structural diversity is key to fine-tuning material properties.
Modulating Pore Environments: The directional nature of the 3,4'-substitution allows for the creation of pores decorated with specific functional arrangements. This can create unique host-guest interaction sites, enhancing selectivity in adsorption or catalysis.
Advanced Synthetic Control: Research into new synthetic conditions, such as the use of superacid catalysts or linker exchange processes, will be crucial for achieving high crystallinity and porosity in these novel frameworks. rsc.orgacs.org These methods can overcome the challenges often associated with forming ordered structures from less symmetrical building blocks. ambeed.com
Integration of this compound into Hybrid Materials
The integration of this compound into multi-component, hybrid materials is a promising strategy to combine the advantages of different material classes.
Polymer-Framework Hybrids: This dicarbaldehyde can serve as a covalent linker to graft polymers onto the surface of Metal-Organic Frameworks (MOFs) or COFs, creating "PolyMOF" or "PolyCOF" materials. escholarship.orgchula.ac.th This can improve the processability and mechanical stability of the frameworks while introducing the functional properties of the polymer.
Metal-Organic Frameworks (MOFs): While the dicarbaldehyde itself is typically used for COF synthesis, its oxidized derivative, [1,1'-Biphenyl]-3,4'-dicarboxylic acid, is a prime candidate for constructing MOFs. The unsymmetrical linker could lead to MOFs with lower symmetry and potentially interesting catalytic or sorption properties compared to those made from the widely used biphenyl-4,4'-dicarboxylic acid. escholarship.orgnih.gov
Composite Materials: The compound can be incorporated into composites, for instance with carbon nanotubes (CNTs), to create materials with enhanced conductivity and catalytic activity. For example, porphyrin-based frameworks derived from biphenyl dicarbaldehydes have been combined with CNTs for electrocatalysis. wzu.edu.cn
Table 2: Potential Hybrid Materials Incorporating the this compound Motif
| Hybrid Material Type | Role of Biphenyl Dicarbaldehyde | Potential Application | Reference Concept |
|---|---|---|---|
| hubPolymer-COF Hybrids | Monomer for COF backbone | Membranes, enhanced catalysis | escholarship.org |
| grainMOFs (from dicarboxylic acid derivative) | Asymmetric organic linker | Gas separation, catalysis | nih.gov |
| device_hubFramework-Nanoparticle Composites | Forms a porous support (COF) for nanoparticles | Heterogeneous catalysis, electrocatalysis | wzu.edu.cn |
Expanding Applications in Emerging Fields (e.g., Quantum Materials, Bio-sensing beyond clinical)
While direct applications are still nascent, the structural features of this compound suggest potential in cutting-edge fields.
Materials for Optoelectronics: Biphenyl-based conjugated systems have been investigated for use in organic light-emitting diodes (OLEDs). ontosight.ai The unsymmetrical nature of the 3,4'-isomer could be exploited to tune the electronic properties, such as the HOMO/LUMO levels, leading to new materials for light emission or charge transport.
Non-clinical Biosensing: COFs and MOFs are excellent platforms for biosensors due to their high surface area and tunable functionality. Future work could involve designing COFs from this compound that are post-synthetically modified with recognition elements for environmental toxins (e.g., pesticides, heavy metals) or agricultural biomarkers. The ordered porosity of the framework can enhance sensitivity and selectivity.
Electrocatalysis: Salen-type ligands incorporated into COFs have shown promise in electrocatalysis, for example, in oxygen evolution reactions. ossila.com Functionalizing this compound, perhaps by introducing hydroxyl groups adjacent to the aldehyde, could create precursors for highly active and stable electrocatalytic COFs. ossila.com
Sustainable Synthesis and Lifecycle Assessment of Biphenyl Dicarbaldehyde-Based Materials
As with any chemical manufacturing, the future of biphenyl dicarbaldehyde chemistry must be aligned with the principles of green chemistry and sustainability.
Greener Synthesis Routes: A key goal is to move away from petroleum-based feedstocks. Research into producing biphenyl precursors from bio-derived sources, such as furfural, is a critical step. researchgate.net Additionally, developing catalytic processes that minimize waste, use environmentally benign solvents like water-alcohol mixtures, and operate under milder conditions is essential. rsc.org
Lifecycle Assessment (LCA): A comprehensive "cradle-to-gate" or "cradle-to-grave" LCA will be necessary for any large-scale application of materials derived from this compound. researchgate.netresearchgate.net LCA provides a quantitative measure of the environmental impact, from raw material extraction and synthesis to the material's end-of-life (e.g., recycling, degradation). ecomatters.nl This analysis is crucial for demonstrating the true sustainability of new bio-based plastics or polymers compared to their fossil-based counterparts and for guiding policy decisions. researchgate.netecomatters.nl
The focus will be on designing materials that are not only high-performing but also recyclable or biodegradable, contributing to a circular economy. This involves considering the entire lifecycle during the initial design phase of new polymers or frameworks based on this compound.
Q & A
Q. What are the common synthetic routes for [1,1'-Biphenyl]-3,4'-dicarbaldehyde, and how are intermediates characterized?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by selective oxidation of methyl or alcohol groups to aldehyde functionalities. For example, biphenyl dialdehydes are synthesized from boronic acid derivatives and halogenated precursors under palladium catalysis . Key intermediates are characterized using /-NMR, mass spectrometry (MS), and elemental analysis to confirm purity and structural integrity .
Q. How is this compound utilized in covalent organic framework (COF) design?
This compound serves as a linker in COF synthesis due to its rigid biphenyl backbone and aldehyde groups, which enable condensation reactions with amines or hydrazides. For instance, it has been used in solvothermal reactions with tri- or tetratopic amines to construct 3D COFs with pto or mhq-z topologies. Porosity and crystallinity are confirmed via powder X-ray diffraction (PXRD) and nitrogen adsorption-desorption isotherms .
Q. What spectroscopic techniques are critical for verifying the structure of biphenyl dicarbaldehyde derivatives?
Nuclear magnetic resonance (NMR) is essential for confirming aldehyde proton signals (~9.8–10.1 ppm) and biphenyl aromatic patterns. Fourier-transform infrared spectroscopy (FT-IR) identifies carbonyl stretches (~1680–1700 cm). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition .
Advanced Research Questions
Q. How do substituent positions on the biphenyl core influence the reactivity and applications of dicarbaldehyde derivatives?
Substituents alter electronic and steric properties, impacting reactivity in condensation reactions. For example, electron-withdrawing groups (e.g., fluorine at the 3',4-positions) enhance aldehyde electrophilicity, accelerating Schiff base formation. Conversely, methoxy groups (e.g., 3,3'-dimethoxy derivatives) may hinder crystallization due to increased flexibility . Computational studies (DFT) can predict regioselectivity and guide functionalization strategies .
Q. What experimental challenges arise when synthesizing nitrone derivatives from biphenyl dicarbaldehydes, and how are they resolved?
Nitrone synthesis via aldehyde-hydroxylamine condensation requires strict control of stoichiometry and pH to avoid side reactions (e.g., overoxidation). For example, [1,1'-biphenyl]-4,4'-dicarbaldehyde reacts with N-alkyl hydroxylamines in tetrahydrofuran (THF) under microwave irradiation (90°C, 15 bar) to yield homo-bis-nitrones. Insoluble byproducts are removed via fractional recrystallization, and Z-isomer purity is confirmed by NOESY NMR .
Q. How can contradictions in spectroscopic data for biphenyl dicarbaldehyde-based dyes be analyzed?
Discrepancies in UV-Vis absorption maxima or emission profiles may stem from aggregation-induced quenching or solvent polarity effects. For dye-sensitized solar cells (DSSCs), time-resolved fluorescence and cyclic voltammetry help correlate optical properties with electron injection efficiency. Contradictory HPLC retention times may indicate isomerization, resolved by chiral column chromatography .
Q. What strategies optimize the porosity and stability of COFs derived from biphenyl dicarbaldehydes?
Post-synthetic modification (e.g., introducing hydrophobic groups via imine linkages) enhances hydrolytic stability. Solvent choice (e.g., o-dichlorobenzene) during COF assembly improves crystallinity by templating pore formation. Accelerated aging tests (e.g., exposure to humidity) combined with BET surface area measurements quantify stability improvements .
Methodological Considerations
Q. How are computational models employed to predict the properties of biphenyl dicarbaldehyde derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in DSSCs. Molecular dynamics simulations assess COF flexibility and gas adsorption capacity. These models guide experimental design by identifying optimal substituents and reaction conditions .
Q. What protocols ensure reproducibility in neuroprotective agent synthesis using biphenyl dicarbaldehydes?
Standardized reaction conditions (e.g., inert atmosphere, controlled heating) minimize variability. Neuroprotection assays (e.g., oxygen-glucose deprivation in neuronal cells) require rigorous controls, including PBN (α-phenyl-N-tert-butylnitrone) as a reference antioxidant. Dose-response curves and IC values validate efficacy .
Data Analysis and Validation
Q. How are structural ambiguities in biphenyl dicarbaldehyde derivatives resolved using advanced NMR techniques?
- COSY and HSQC experiments map coupling between aldehyde protons and adjacent aromatic carbons. Dynamic NMR studies at variable temperatures detect conformational changes, while X-ray crystallography provides definitive proof of stereochemistry in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
